molecular formula C9H16ClNO2 B1522792 3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride CAS No. 1255717-51-1

3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride

Cat. No. B1522792
CAS RN: 1255717-51-1
M. Wt: 205.68 g/mol
InChI Key: UASVELAIOACPFO-UHFFFAOYSA-N
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Description

“3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C9H15NO2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO2.ClH/c11-9(12)3-4-10-6-7-1-2-8(10)5-7;/h7-8H,1-6H2,(H,11,12);1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.68 . It’s a solid at room temperature .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

This compound, with its unique bicyclic structure, is being explored as a building block for the synthesis of potential therapeutic agents. Its rigid framework and functional groups make it a candidate for creating novel molecules that could interact with biological targets .

Pharmacology: Drug Development and Design

In pharmacology, the compound’s bicyclic azabridge is of interest for the development of drugs with improved pharmacokinetic properties. Researchers are investigating its use in the design of molecules that can better penetrate biological membranes or act as prodrugs .

Biochemistry: Enzyme Inhibition Studies

Biochemists are utilizing this compound to study enzyme-substrate interactions due to its structural similarity to certain natural substrates. It serves as a useful analog to inhibit or modulate enzyme activity, providing insights into enzyme mechanisms .

Materials Science: Organic Synthesis of Functional Materials

The compound’s robust structure is beneficial in materials science for synthesizing functional materials. Its incorporation into polymers or small molecule networks could lead to materials with novel properties, such as enhanced durability or specificity in molecular recognition .

Chemical Engineering: Catalyst Design

In chemical engineering, there is potential for this compound to be used in catalyst design. Its stable bicyclic framework could support catalytic sites, facilitating reactions under less harsh conditions and contributing to greener chemical processes .

Environmental Science: Pollutant Degradation

The compound’s reactivity is being researched for environmental applications, particularly in the degradation of pollutants. Its ability to participate in various chemical reactions makes it a candidate for creating compounds that can break down harmful environmental contaminants .

properties

IUPAC Name

3-(2-azabicyclo[2.2.1]heptan-2-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)3-4-10-6-7-1-2-8(10)5-7;/h7-8H,1-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASVELAIOACPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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